molecular formula C25H28N4O4S B2970710 7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-72-0

7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2970710
CAS No.: 688054-72-0
M. Wt: 480.58
InChI Key: AJXKBJFVIGPAPU-UHFFFAOYSA-N
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Description

7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound involved in various synthetic and chemical processes. Research has shown that compounds like this can be synthesized under palladium-catalyzed Buchwald–Hartwig coupling reactions, demonstrating their potential in creating diverse organic molecules for various applications (Nowak et al., 2015).

Anticancer Activity

A significant aspect of this compound's research application lies in its potential anticancer activity. Certain derivatives have shown significant activity against cancer cell lines, indicating their potential in cancer treatment research (Nowak et al., 2015).

Antihypertensive Properties

Compounds with a structure similar to this quinazolinone derivative have been investigated for their antihypertensive properties. Such research underlines the potential for these compounds in developing new medications for managing high blood pressure (Takai et al., 1986).

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(3-methylphenyl)piperazine with 4-oxobutyl chloride to form the intermediate, which is then reacted with 6-amino-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one in the presence of a reducing agent to yield the final product.", "Starting Materials": [ "4-(3-methylphenyl)piperazine", "4-oxobutyl chloride", "6-amino-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "Reducing agent" ], "Reaction": [ "Step 1: Condensation of 4-(3-methylphenyl)piperazine with 4-oxobutyl chloride in the presence of a base to form the intermediate.", "Step 2: Purification of the intermediate by column chromatography.", "Step 3: Reaction of the intermediate with 6-amino-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one in the presence of a reducing agent to yield the final product.", "Step 4: Purification of the final product by column chromatography." ] }

CAS No.

688054-72-0

Molecular Formula

C25H28N4O4S

Molecular Weight

480.58

IUPAC Name

7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C25H28N4O4S/c1-16-5-3-6-18(11-16)28-10-9-27(14-17(28)2)23(30)7-4-8-29-24(31)19-12-21-22(33-15-32-21)13-20(19)26-25(29)34/h3,5-6,11-13,17H,4,7-10,14-15H2,1-2H3,(H,26,34)

InChI Key

AJXKBJFVIGPAPU-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

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